2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a complex organic compound that features a brominated indole moiety and a pyrrolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps. One common approach is to start with the bromination of indole to obtain 4-bromo-1H-indole. This is followed by the acylation of the indole with an appropriate acylating agent to introduce the acetamide group. The final step involves the coupling of the acetamide derivative with a pyrrolidinone derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and acylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present.
Coupling Reactions: The acetamide and pyrrolidinone groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an indole derivative with an amine substituent.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the acetamide and pyrrolidinone groups can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine: This compound shares the brominated indole core but lacks the acetamide and pyrrolidinone groups.
Benzo[cd]indol-2(1H)-ones: These compounds have a similar indole structure but differ in the substitution pattern and additional functional groups.
Uniqueness
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to the combination of its brominated indole core and the presence of both acetamide and pyrrolidinone groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H20BrN3O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-4-1-5-15-13(14)7-11-21(15)12-16(22)19-8-3-10-20-9-2-6-17(20)23/h1,4-5,7,11H,2-3,6,8-10,12H2,(H,19,22) |
InChI Key |
CVTQZIXHONVCON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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